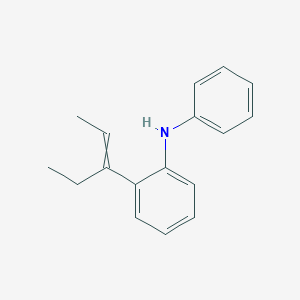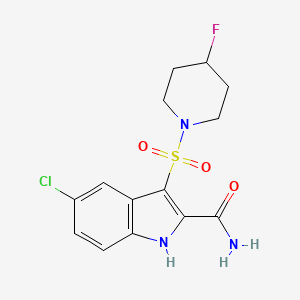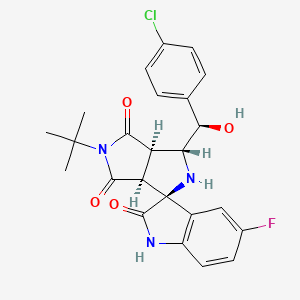
C24H23ClFN3O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C24H23ClFN3O4 Loratadine . It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which minimizes its sedative effects. It is commonly used to alleviate symptoms of allergic rhinitis and urticaria.
準備方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common synthetic route involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of diisopropylethylamine in toluene at temperatures between 60-75°C. The reaction mixture is then cooled, and water is added. The organic phase is washed, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to obtain Loratadine with high purity .
Industrial Production Methods
Industrial production of Loratadine typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Various substitution reactions can be performed on Loratadine to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Reagents such as and are commonly used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions, which can have different pharmacological properties.
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the formulation of various pharmaceutical products for allergy relief.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system effects like drowsiness .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
Fexofenadine: Known for its non-sedative properties and longer duration of action.
Desloratadine: The active metabolite of Loratadine with a similar mechanism of action but higher potency.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral histamine H1 receptors and its minimal sedative effects. Its long duration of action and favorable safety profile make it a preferred choice for treating allergic conditions.
特性
分子式 |
C24H23ClFN3O4 |
|---|---|
分子量 |
471.9 g/mol |
IUPAC名 |
(1R,3S,3aS,6aR)-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5'-fluorospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H23ClFN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-13(26)8-9-15(14)27-22(24)33)28-18(16)19(30)11-4-6-12(25)7-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1 |
InChIキー |
OHOFGOANDVJBSY-QRYDCHBUSA-N |
異性体SMILES |
CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
正規SMILES |
CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
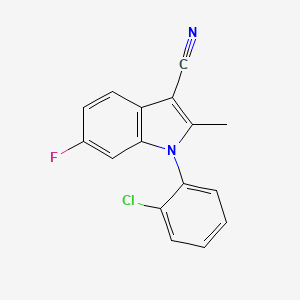
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
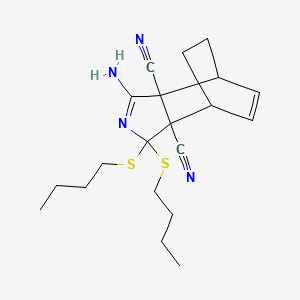
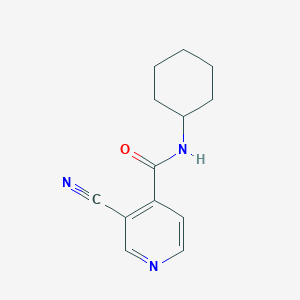
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
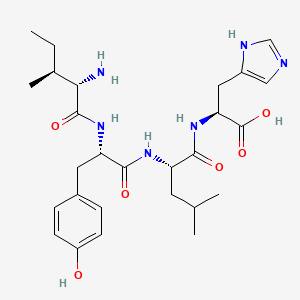
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)
